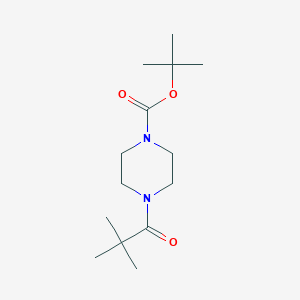

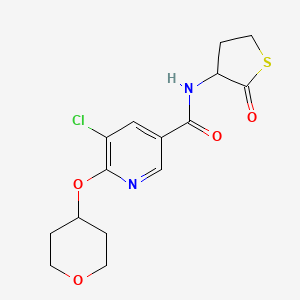

![molecular formula C10H15N3O B2635786 N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide CAS No. 101324-55-4](/img/structure/B2635786.png)

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide, also known as PYR-41, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in research applications. The compound was first synthesized in 2009 by Yang et al. and has since been studied for its mechanism of action and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The chemical compound N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide has been involved in the synthesis of various platinum(II) and palladium(II) complexes, demonstrating its utility as a ligand in the formation of coordination compounds. These compounds have been characterized through numerous methods, including NMR spectroscopy and X-ray crystallography, to study their structural properties. For instance, the reaction of N-alkylaminopyrazole ligands with [PtCl2(CH3CN)2] leads to the formation of square-planar Pt(II) complexes, showcasing the rigid conformation of the ligands upon complexation (Castellano et al., 2008). Similar studies have been conducted on palladium(II) compounds, further emphasizing the versatility and utility of these ligands in coordination chemistry (Pañella et al., 2006).

Catalytic Applications

The compound has also been explored for its potential in catalytic applications, particularly in asymmetric transfer hydrogenation of ketones. This is illustrated by the synthesis of Fe(II) and Ni(II) complexes with ligands derived from this compound, which have shown activity as catalysts for transfer hydrogenation, highlighting the influence of catalyst structure and reaction conditions on the efficacy of the process (Magubane et al., 2017).

Heterocyclic Chemistry

Further research has demonstrated the compound's role in the synthesis of heterocyclic derivatives, contributing to the development of novel organic molecules with potential applications in pharmaceuticals and materials science. For example, reactions involving enaminonitriles have led to the creation of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's utility in heterocyclic synthesis and the exploration of its chemical reactivity and interactions (Fadda et al., 2012).

Mecanismo De Acción

Target of Action

Compounds containing the 3,5-dimethylpyrazol-1-yl moiety have been found to interact with various biological targets, including transition metal complexes

Mode of Action

Compounds containing the 3,5-dimethylpyrazol-1-yl moiety have been found to exhibit remarkable influence on the stability and reactivity of transition metal complexes

Biochemical Pathways

Compounds containing the 3,5-dimethylpyrazol-1-yl moiety have been found to influence various biochemical processes

Result of Action

Compounds containing the 3,5-dimethylpyrazol-1-yl moiety have been found to exhibit various biological activities

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-4-10(14)11-5-6-13-9(3)7-8(2)12-13/h4,7H,1,5-6H2,2-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINWOGBVXOCMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

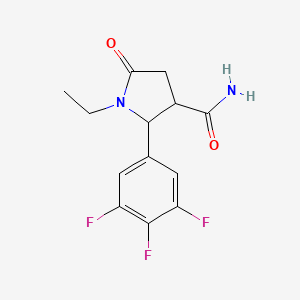

![4-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635704.png)

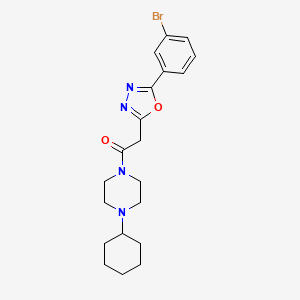

![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)

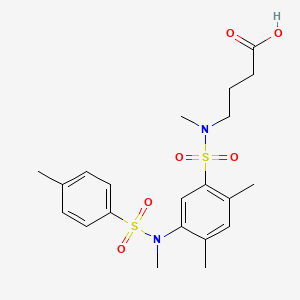

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2635712.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635718.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2635720.png)